molecular formula C7H11NO3 B15308242 3-(Cyclopropylamino)oxetane-3-carboxylicacid

3-(Cyclopropylamino)oxetane-3-carboxylicacid

Cat. No.: B15308242
M. Wt: 157.17 g/mol
InChI Key: SNUKHVUKVCSVOE-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)oxetane-3-carboxylic acid is a heterocyclic compound that features an oxetane ring substituted with a cyclopropylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amino group and a carboxylic acid group. The reaction conditions often require the use of a strong base to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 3-(Cyclopropylamino)oxetane-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxetane derivatives.

Scientific Research Applications

3-(Cyclopropylamino)oxetane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Oxetanecarboxylic acid: A simpler oxetane derivative without the cyclopropylamino group.

    Cyclopropylamine: Contains the cyclopropylamino group but lacks the oxetane ring.

    Oxetane derivatives: Various oxetane derivatives with different substituents.

Uniqueness

3-(Cyclopropylamino)oxetane-3-carboxylic acid is unique due to the presence of both the cyclopropylamino group and the oxetane ring, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-(cyclopropylamino)oxetane-3-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-6(10)7(3-11-4-7)8-5-1-2-5/h5,8H,1-4H2,(H,9,10)

InChI Key

SNUKHVUKVCSVOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2(COC2)C(=O)O

Origin of Product

United States

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